Myxochromide S3

Description

General Overview of Myxochromides as Myxobacterial Secondary Metabolites

Myxochromides are classified as cyclic depsipeptides, which feature an unsaturated polyketide side chain. researchgate.netacs.org These natural products are not essential for the primary growth and development of the producing organisms but are thought to play crucial roles in their ecological interactions, such as defense and communication. uni-saarland.de The production of such complex molecules is a hallmark of myxobacteria, which are renowned for their ability to synthesize a wide array of structurally diverse and biologically active compounds. nih.govasm.orgnih.gov The biosynthesis of these molecules is carried out by large, multi-enzymatic complexes. asm.org

Myxobacteria dedicate a significant portion of their genome, around 8%, to secondary metabolism, highlighting the importance of these compounds to the organism. pnas.org Many of these biosynthetic gene clusters are "silent" under standard laboratory conditions, suggesting a vast untapped reservoir of novel natural products. asm.org

Taxonomy and Ecology of Myxochromide-Producing Myxobacteria

Myxochromides have been isolated from different species of myxobacteria, most notably Stigmatella aurantiaca and Myxococcus xanthus. researchgate.netacs.org These Gram-negative bacteria are known for their unique and complex life cycle, which includes social gliding motility and the formation of multicellular fruiting bodies upon starvation. ontosight.aiwikipedia.org They are commonly found in soil and on decaying plant material, where they prey on other microorganisms. ontosight.aifrontiersin.orgfrontiersin.org This predatory lifestyle is supported by the secretion of a variety of secondary metabolites and enzymes that lyse and consume prey cells. frontiersin.orgfrontiersin.org

Stigmatella aurantiaca, a well-characterized myxobacterium, is a known producer of a range of secondary metabolites, including myxochromides. ontosight.aiwikipedia.orgontosight.ainih.gov Similarly, Myxococcus xanthus, a model organism for studying myxobacterial development, also produces myxochromides among other secondary metabolites like myxovirescin and myxochelin. frontiersin.orgnih.govrsc.org

Table 1: Taxonomy of Myxochromide-Producing Myxobacteria

| Taxonomic Rank | Stigmatella aurantiaca | Myxococcus xanthus |

| Domain | Bacteria | Bacteria |

| Phylum | Myxococcota | Myxococcota |

| Class | Myxococcia | Myxococcia |

| Order | Myxococcales | Myxococcales |

| Family | Myxococcaceae | Myxococcaceae |

| Genus | Stigmatella | Myxococcus |

| Species | S. aurantiaca | M. xanthus |

Classification of Myxochromide Subgroups, with Emphasis on the Myxochromide S Series

The myxochromide family is subdivided into different groups based on the amino acid composition of their peptide cores. researchgate.netacs.orgresearchgate.net The primary subgroups are Myxochromide A and Myxochromide S. researchgate.netacs.org More recently, other subgroups such as B, C, and D have also been identified. researchgate.net

The Myxochromide S series, which includes Myxochromide S1, S2, and S3, is characterized by a specific pentapeptide core. researchgate.net These variants differ in the length and saturation of their polyketide side chains. Myxochromide S3 is a member of this series and has been identified in strains of Stigmatella aurantiaca. nih.govresearchgate.netnih.gov

Table 2: Classification of Major Myxochromide Subgroups

| Subgroup | Distinguishing Feature | Producing Organism Example |

| Myxochromide A | Hexapeptide core | Myxococcus xanthus |

| Myxochromide S | Pentapeptide core | Stigmatella aurantiaca |

| Myxochromide B | Different peptide moiety from A and S | Myxococcus sp. |

Properties

Molecular Formula |

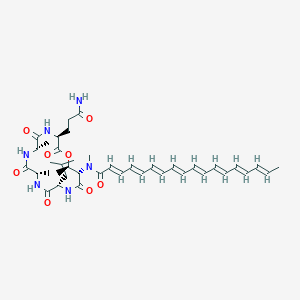

C40H56N6O8 |

|---|---|

Molecular Weight |

748.9 g/mol |

IUPAC Name |

(2E,4E,6E,8E,10E,12E,14E,16E)-N-[(3S,6S,9S,12S,15S,16R)-3-(3-amino-3-oxopropyl)-6,9,16-trimethyl-12-(2-methylpropyl)-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]-N-methyloctadeca-2,4,6,8,10,12,14,16-octaenamide |

InChI |

InChI=1S/C40H56N6O8/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(48)46(7)35-30(6)54-40(53)31(24-25-33(41)47)44-37(50)29(5)42-36(49)28(4)43-38(51)32(26-27(2)3)45-39(35)52/h8-23,27-32,35H,24-26H2,1-7H3,(H2,41,47)(H,42,49)(H,43,51)(H,44,50)(H,45,52)/b9-8+,11-10+,13-12+,15-14+,17-16+,19-18+,21-20+,23-22+/t28-,29-,30+,31-,32-,35-/m0/s1 |

InChI Key |

OPTHDMYHZAOJMC-GHQGPCFMSA-N |

Isomeric SMILES |

C/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)N(C)[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC(C)C)C)C)CCC(=O)N)C |

Canonical SMILES |

CC=CC=CC=CC=CC=CC=CC=CC=CC(=O)N(C)C1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC(C)C)C)C)CCC(=O)N)C |

Origin of Product |

United States |

Discovery and Initial Characterization of Myxochromide S3

Isolation Source Identification: Stigmatella aurantiaca Strain DW4/3-1

The primary source for the isolation of Myxochromide S3 is the myxobacterium Stigmatella aurantiaca, specifically the strain DW4/3-1. acs.orgnih.gov This strain has been identified as a producer of a variety of secondary metabolites. acs.orguni-saarland.de The biosynthetic gene cluster responsible for producing the Myxochromide S series, including S3, was identified within this organism. nih.gov

Investigations into S. aurantiaca DW4/3-1 revealed that it produces a mixture of related myxochromide compounds, primarily Myxochromide S1 and S2. nih.gov this compound is typically produced in much lower quantities, often only being detectable in trace amounts in the native producer. nih.gov

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C40H56N6O8 | naturalproducts.net |

| Classification | Cyclic depsipeptide | naturalproducts.net |

| Isolation Organism | Stigmatella aurantiaca DW4/3-1 | acs.orgnih.gov |

| [M+H]+ (m/z) | 749.42289 | rsc.org |

Methodologies for Detection and Preliminary Characterization of this compound (e.g., HPLC, HPLC/MS)

The detection and initial characterization of this compound from culture extracts of Stigmatella aurantiaca DW4/3-1 rely heavily on chromatographic and spectrometric techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique used to separate, identify, and quantify the myxochromides produced by the bacterium. nih.govacs.org Culture extracts are analyzed using a stationary phase, typically a C18 column, and a mobile phase gradient. rsc.orgacs.org The myxochromides are separated based on their differing polarities, resulting in distinct peaks on a chromatogram. researchgate.net Detection is often performed using a diode-array detector (DAD) at specific wavelengths, such as 400 nm or 420 nm, which correspond to the chromophore in the polyketide side chain of the myxochromides. rsc.orgresearchgate.net In HPLC analyses of extracts from the native producer and engineered strains, this compound appears as a distinct peak, though often smaller than those for Myxochromide S1 and S2. nih.govresearchgate.net

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC/MS): To confirm the identity of the separated compounds, HPLC is coupled with mass spectrometry (HPLC/MS). researchgate.netoup.com As the compounds elute from the HPLC column, they are ionized (commonly via electrospray ionization, ESI) and their mass-to-charge ratio (m/z) is determined. oup.com This provides molecular weight information that is crucial for structural confirmation. This compound is identified by its specific protonated molecule [M+H]+ ion. rsc.org High-resolution mass spectrometry (HR-ESI-MS) allows for the determination of the exact mass, which can be used to deduce the elemental composition. oup.com For this compound, the detected [M+H]+ ion has a mass-to-charge ratio of approximately 749.42289. rsc.org

Table 2: Analytical Methodologies for this compound Characterization

| Technique | Purpose | Key Parameters/Findings | Source |

| HPLC | Separation and Quantification | C18 reverse-phase column; Diode-array detection (DAD) at 400-420 nm. | rsc.orgresearchgate.net |

| HPLC/MS | Identification and Structural Confirmation | Electrospray Ionization (ESI); Detection of the protonated molecule [M+H]+. | researchgate.netoup.com |

Elucidation of the Chemical Structure of Myxochromide S3

Advanced Spectroscopic Techniques for Structural Determination (e.g., 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HR-MS))

The foundational step in characterizing Myxochromide S3 involves determining its molecular formula and assembling its atomic framework. This is achieved primarily through a combination of high-resolution mass spectrometry and a suite of nuclear magnetic resonance experiments. researchgate.netrsc.org

High-Resolution Mass Spectrometry (HR-MS) is instrumental in providing the exact molecular weight of the compound. For myxochromides, HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry) is typically used to obtain a high-accuracy mass measurement. rsc.org This allows for the unambiguous determination of the molecular formula by calculating the elemental composition that fits the experimental mass. rsc.org Myxochromides S1, S2, and S3 differ in the length and saturation of their fatty acid side chains, a detail confirmed by their distinct molecular masses. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides the detailed information needed to connect the atoms identified by HR-MS. The structure is pieced together using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. researchgate.netrsc.org

1D NMR: ¹H NMR spectra reveal the number and types of protons in the molecule, their chemical environment, and their proximity to one another through spin-spin coupling. ¹³C NMR spectra provide complementary information on the carbon skeleton of the molecule. nih.gov

2D NMR: These experiments reveal correlations between different nuclei, which is crucial for assembling the molecular fragments into a complete structure. rsc.orgnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is used to trace out spin systems and establish connectivity within the amino acid residues and the polyketide chain. rsc.orgnih.gov

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to, allowing for the unambiguous assignment of carbon resonances. rsc.org

Through the systematic analysis of these NMR datasets, researchers can reconstruct the planar structure of this compound, identifying the specific amino acid sequence in the cyclic core and the precise structure of its characteristic polyketide chain. rsc.org

| Technique | Type of Information Obtained | Contribution to Structure Elucidation |

|---|---|---|

| High-Resolution Mass Spectrometry (HR-MS) | Provides the high-accuracy molecular weight of the compound. | Allows for the unambiguous determination of the elemental composition and molecular formula. rsc.org |

| ¹H NMR (1D) | Shows the chemical shifts, integrations, and coupling constants of all protons. | Identifies the types of protons (e.g., olefinic, aliphatic, amide) and their immediate electronic environment. nih.gov |

| ¹³C NMR (1D) | Shows the chemical shifts of all carbon atoms. | Reveals the carbon skeleton, including carbonyls, double bonds, and aliphatic carbons. nih.gov |

| COSY (2D) | Shows correlations between protons that are spin-coupled (typically 2-3 bonds apart). | Establishes proton-proton connectivity within individual structural fragments like amino acids and the polyketide chain. rsc.orgnih.gov |

| HSQC (2D) | Shows direct one-bond correlations between protons and the carbons they are attached to. | Assigns specific protons to their corresponding carbon atoms in the skeleton. rsc.org |

| HMBC (2D) | Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). | Connects the individual structural fragments to assemble the complete planar structure of the molecule. rsc.orgnih.gov |

Stereochemical Assignment Methodologies for this compound (e.g., Chiral Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC))

Once the planar structure of this compound is established, the next critical step is to determine its absolute configuration—the specific 3D spatial arrangement of its chiral centers. Myxochromides contain multiple stereocenters, particularly within the amino acid residues of the peptide core. researchgate.net

The determination of the stereochemistry of these amino acids is typically accomplished by breaking down the macrocycle via acid hydrolysis. This process cleaves the ester and amide bonds, releasing the constituent amino acids. These liberated amino acids are then analyzed using chiral chromatography techniques. researchgate.net

For this analysis, the amino acids in the hydrolysate are often derivatized with a chiral reagent. A widely used method is Marfey's method, where the amino acids are reacted with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA). This creates diastereomeric derivatives that can be separated and analyzed by reverse-phase High-Performance Liquid Chromatography (HPLC). rsc.org By comparing the retention times of the derivatives from the natural product with those of authentic D- and L-amino acid standards derivatized in the same way, the absolute configuration of each amino acid in the original peptide can be assigned. rsc.org

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for this purpose. In this method, the hydrolyzed amino acids are converted into volatile derivatives and separated on a chiral stationary phase column, allowing for the identification of the D- or L-configuration of each residue. researchgate.net These configurational analyses are essential for a complete structural description of this compound and are crucial for understanding its biosynthesis and biological function. researchgate.net

Genomic Basis of this compound Production: The mch Gene Cluster Architecture and Organization

The genetic blueprint for myxochromide biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC), designated as the mch gene cluster. researchgate.netrsc.org These clusters are typically around 30 kb in size and contain a set of co-transcribed genes essential for the production of the myxochromide scaffold. researchgate.netrsc.org The core architecture of the mch cluster includes genes encoding a polyketide synthase (PKS), nonribosomal peptide synthetases (NRPS), and in some cases, a putative membrane protein of unknown function. rsc.org

Specifically, the mch gene cluster is composed of four key genes: mchA, mchB, mchC, and mchD. rsc.org The mchA gene codes for a type I iterative PKS, which is responsible for synthesizing the polyunsaturated lipid side chain. rsc.org The mchB and mchC genes encode the multimodular NRPS enzymes that assemble the peptide core of the myxochromide molecule. rsc.org Downstream of mchC, a short coding sequence, mchD, has been identified, which is predicted to encode a membrane protein, though its precise role in myxochromide biosynthesis remains to be fully elucidated. rsc.org The organization of these genes within the cluster is critical for the coordinated expression and function of the biosynthetic machinery. The myxochromide S BGC from Stigmatella aurantiaca DW4/3-1 has been identified and sequenced, providing a detailed map of the genes involved in its production. secondarymetabolites.org

| Gene | Encoded Enzyme/Protein | Function in Myxochromide Biosynthesis |

| mchA | Type I Iterative Polyketide Synthase (PKS) | Synthesizes the polyunsaturated fatty acid side chain. rsc.org |

| mchB | Nonribosomal Peptide Synthetase (NRPS) | Part of the enzymatic assembly line for the peptide core. rsc.org |

| mchC | Nonribosomal Peptide Synthetase (NRPS) | Completes the assembly of the peptide core. rsc.org |

| mchD | Putative Membrane Protein | Function not fully determined, but part of the gene cluster. rsc.org |

Enzymatic Machinery: Nonribosomal Peptide Synthetases (NRPS) and Polyketide Synthases (PKS) in this compound Assembly

The biosynthesis of this compound is a prime example of a hybrid PKS/NRPS pathway, where two distinct types of multienzyme complexes work in concert to build the final natural product. researchgate.netmdpi.com These megasynthases, encoded by the mch gene cluster, are modular in nature, with each module responsible for the incorporation and modification of a specific building block.

The process is initiated by the MchA enzyme, a type I iterative PKS. rsc.org Unlike modular PKS systems that use a different module for each extension step, MchA uses its single module repeatedly to construct the variable polyunsaturated fatty acid side chain that characterizes myxochromides. researchgate.net This iterative nature allows for the generation of diverse lipid chains from simple precursor units.

Following the synthesis of the polyketide chain, the assembly is passed to the NRPS machinery, encoded by mchB and mchC. rsc.org NRPSs are large enzymes organized into modules, each responsible for recognizing, activating, and incorporating a specific amino acid into the growing peptide chain. A typical NRPS module consists of several domains: an adenylation (A) domain, which selects and activates the specific amino acid; a peptidyl carrier protein (PCP) domain (also known as a thiolation (T) domain), which tethers the activated amino acid and the growing peptide chain; and a condensation (C) domain, which catalyzes the formation of the peptide bond. mdpi.com The sequence of modules on the NRPS enzymes generally dictates the sequence of amino acids in the final peptide product. mdpi.com

| Enzyme Type | Gene | Key Domains | Function |

| Polyketide Synthase (PKS) | mchA | Ketosynthase (KS), Acyltransferase (AT), Dehydratase (DH), Ketoreductase (KR), Acyl Carrier Protein (ACP) | Iteratively synthesizes the polyunsaturated lipid side chain. researchgate.netrsc.org |

| Nonribosomal Peptide Synthetase (NRPS) | mchB, mchC | Adenylation (A), Peptidyl Carrier Protein (PCP)/Thiolation (T), Condensation (C), Epimerization (E), Thioesterase (TE) | Sequentially assembles the amino acid building blocks of the cyclic peptide core. researchgate.netrsc.org |

Molecular Mechanisms of Biosynthetic Complexity in this compound: Iterative Type I Polyketide Synthase (PKS) and Module Skipping Phenomena in Nonribosomal Peptide Synthetase (NRPS) Pathways

The biosynthesis of this compound showcases remarkable molecular mechanisms that contribute to its structural complexity, namely the use of an iterative Type I PKS and the phenomenon of module skipping within the NRPS pathway. researchgate.net

Iterative Type I Polyketide Synthase (PKS): The MchA enzyme is an iterative PKS, meaning it utilizes its single set of catalytic domains multiple times to build the polyunsaturated acyl chain. researchgate.netrsc.org This is in contrast to the more common modular Type I PKSs, where each module is used only once in a collinear fashion. plos.org The iterative nature of MchA allows for the generation of the characteristic polyene structure of the myxochromide side chain through repeated cycles of condensation and reduction. researchgate.net

Module Skipping in NRPS: A key feature in the biosynthesis of myxochromides S is the phenomenon of module skipping. researchgate.net While the NRPS gene cluster contains a certain number of modules, not all of them are utilized in the assembly of every myxochromide variant. In the case of Myxochromide S, which is a pentapeptide, it is proposed that one of the six modules in the NRPS assembly line is skipped during the biosynthetic process. researchgate.net Specifically, analysis of the adenylation domain specificities suggests that module 4 is likely bypassed. researchgate.net This mechanism, where the growing peptide chain is transferred from the PCP domain of one module to a non-adjacent downstream module, leads to the production of a shorter peptide chain than what would be predicted from a strictly collinear synthesis. researchgate.netmdpi.com

Precursor Utilization and Metabolic Flux in this compound Biosynthesis

The production of this compound is fundamentally dependent on the availability of primary metabolic precursors. The PKS and NRPS machinery utilize simple building blocks derived from central metabolism to construct the complex lipopeptide structure. The polyketide portion is assembled from acetyl-CoA and malonyl-CoA, while the peptide core is built from various proteinogenic and non-proteinogenic amino acids.

Biological Activity and Mechanism of Action of Myxochromide S3

While the precise biological role of Myxochromide S3 is still under investigation, myxochromides, in general, are known to be part of the chemical arsenal (B13267) that myxobacteria use in their predatory interactions with other microbes. frontiersin.orgfrontiersin.org The production of such secondary metabolites is a key strategy for survival and competition in their complex soil environment. Further research is needed to fully elucidate the specific biological activities and the mechanism of action of this compound.

Biotechnological Approaches for Myxochromide S3 Production and Diversification

Heterologous Expression Systems for Enhanced Myxochromide S3 Yields

Heterologous expression, the process of expressing a gene or a gene cluster in a host organism that does not naturally produce the corresponding product, has been a cornerstone in augmenting the production of this compound. This strategy allows for the transfer of the myxochromide biosynthetic gene cluster from its native, often slow-growing and genetically intractable producer, into more robust and easily manipulated host strains.

The choice of a suitable chassis strain is critical for the successful heterologous production of complex natural products like this compound. Several microbial hosts have been developed and optimized for this purpose.

Corallococcus macrosporus GT-2: This moderately thermophilic myxobacterium has emerged as a promising heterologous host due to its fast growth rate and amenability to genetic manipulation. nih.govcapes.gov.br Researchers successfully introduced the complete myxochromide biosynthetic gene cluster into the chromosome of C. macrosporus GT-2 using a transposon-based strategy. nih.govnih.gov This approach led to a significant increase in myxochromide production compared to the native producer, Stigmatella aurantiaca, and another heterologous host, Pseudomonas putida. nih.govcapes.gov.brresearchgate.net The fast growth of C. macrosporus GT-2 shortens fermentation times, which is a significant advantage for both research and potential industrial-scale production. nih.govcapes.gov.br

Pseudomonas putida: A well-characterized and versatile bacterium, P. putida has also been utilized as a heterologous host for myxochromide biosynthesis. nih.govnih.gov While the yields in P. putida were higher than in the original producer, they were surpassed by those achieved in C. macrosporus GT-2 and engineered Myxococcus xanthus strains. nih.govnih.gov Nevertheless, the extensive genetic tools available for P. putida make it a valuable platform for studying and engineering biosynthetic pathways. nih.govfrontiersin.org The heterologous expression in P. putida also led to the production of novel myxochromide derivatives. nih.govscispace.com

Myxococcus xanthus DK1622: As a model myxobacterium, M. xanthus DK1622 is a natural choice for the heterologous expression of myxobacterial secondary metabolites. uni-saarland.de Its genome has been sequenced, and a wide array of genetic tools are available for its manipulation. uni-saarland.deuni-saarland.de The myxochromide biosynthetic gene cluster (mch) has been successfully expressed in M. xanthus DK1622, resulting in high production titers. researchgate.net In some instances, the yields in engineered M. xanthus have been reported to reach up to 1 g/L. nih.gov Furthermore, a derivative of M. xanthus DK1622 has been used as a host for expressing artificially designed myxochromide biosynthetic gene clusters. researchgate.netrsc.org

| Chassis Strain | Reported Myxochromide Yield | Key Advantages |

|---|---|---|

| Stigmatella aurantiaca (Native Producer) | 8 mg/L | Original source of the myxochromide gene cluster. |

| Pseudomonas putida | 40 mg/L | Well-established genetic tools, production of novel derivatives. nih.govfrontiersin.org |

| Corallococcus macrosporus GT-2 | 600 mg/L | Fast growth, shorter fermentation times, high yield. nih.govcapes.gov.br |

| Myxococcus xanthus DK1622 | ~500 mg/L to 1 g/L | Model myxobacterium, extensive genetic tools, very high yields. nih.govresearchgate.net |

To maximize the production of this compound in these chassis strains, various optimization strategies are employed.

Promoter Exchange: A powerful technique to enhance gene expression is to replace the native promoter of the biosynthetic gene cluster with a strong, constitutive promoter. This strategy was successfully applied in C. macrosporus GT-2, where the exchange of the native promoter for a stronger one led to a dramatic increase in myxochromide production. nih.govcapes.gov.brnih.gov Similarly, promoter engineering in M. xanthus DK1622, using a panel of promoters with varying strengths, has been shown to effectively enhance the expression of the myxochromide gene cluster. researchgate.netacs.org This approach not only boosts the yield of known myxochromides but can also facilitate the discovery of new, minor derivatives. researchgate.netresearchgate.net

Culture Optimization: The growth conditions of the heterologous host play a crucial role in the final product yield. Optimization of parameters such as temperature, aeration, and medium composition is essential. For instance, while the optimal growth temperature for C. macrosporus GT-2 is around 42°C, the highest myxochromide production was observed at a lower temperature range of 25–30°C. nih.govresearchgate.net Similarly, for P. putida, lower temperatures were found to significantly enhance the production of another heterologous product, prodigiosin, suggesting that temperature is a critical parameter to optimize for secondary metabolite production. frontiersin.org A two-step culture protocol has also been developed for M. xanthus to improve the production of secondary metabolites. nih.govresearchgate.net

Development and Application of Chassis Strains for this compound Production (e.g., Corallococcus macrosporus GT-2, Pseudomonas putida, Myxococcus xanthus DK1622)

Biosynthetic Pathway Engineering for this compound Analogue Generation

Beyond increasing yields, biotechnology offers tools to rationally modify the biosynthetic pathway to create novel this compound analogs with potentially improved or different biological activities.

The myxochromide biosynthetic gene cluster (mch) encodes a complex machinery of nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). nih.govscispace.com Genetic manipulation of this cluster provides a direct route to structural diversification. By altering the genes responsible for incorporating specific amino acid or polyketide extender units, it is possible to generate a library of new myxochromide derivatives. For example, module skipping, where one or more modules of the NRPS are bypassed, can lead to the production of shorter peptide chains. uni-saarland.demdpi.com The inherent modularity of the PKS and NRPS systems makes them amenable to such engineering efforts.

Ecological and Physiological Roles of Myxochromide S3 in Myxobacterial Biology

Contribution of Myxochromide S3 to Myxobacterial Life Cycle and Development

Myxobacteria are known for their complex life cycle, which includes vegetative swarming, aggregation into fruiting bodies upon starvation, and the differentiation of cells into myxospores. nih.govuni-saarland.de While the precise and comprehensive role of this compound in this intricate process is still under investigation, secondary metabolites, in general, are considered advantageous for the producing organisms, particularly under stress conditions like nutrient starvation which triggers the developmental cycle. asm.org

The production of pigments is a characteristic feature of myxobacterial development. For instance, in Myxococcus xanthus, the yellow pigments known as DKxanthenes are essential for proper fruiting body formation and sporulation. nih.govd-nb.info Although the direct essentiality of this compound for development has not been definitively established, its nature as a pigment suggests a potential, if not critical, role in these developmental stages. researchgate.net The complex regulation of secondary metabolite production, often linked to developmental cues, implies that compounds like this compound are likely not inert byproducts but have been retained evolutionarily for a specific purpose within the myxobacterial life cycle.

| Developmental Stage | Potential Involvement of this compound |

| Vegetative Growth | Production may be low or absent. |

| Starvation Response | Upregulation of biosynthesis may occur. |

| Fruiting Body Formation | May contribute to the structure or protection of the aggregate. |

| Sporulation | Potential role in spore maturation or viability. |

Potential Inter-species Interactions Mediated by this compound in Microbial Communities (e.g., Predatory Bacteria Context)

Myxobacteria are well-documented as predatory bacteria that feed on other microorganisms, a behavior often described as "wolf-pack" hunting. asm.orgnih.gov This predatory lifestyle is heavily reliant on the secretion of a cocktail of lytic enzymes and secondary metabolites to kill and lyse their prey. uni-saarland.de Secondary metabolites confer a significant advantage in the competitive and predatory interactions within microbial ecosystems. asm.org

While the direct antibiotic activity of this compound against common test bacteria like E. coli and S. aureus has not been observed to date, this does not preclude a role in more specific inter-species interactions. nih.gov The vast diversity of microbial life means that the ecological targets of this compound may be other, currently untested, microorganisms. The production of such specialized metabolites is a key strategy for myxobacteria to thrive in their native soil environments, which are teeming with a wide array of bacteria and fungi. researchgate.net

The interactions within microbial communities are complex, involving competition, and the exchange of chemical signals. speciesconnect.comfrontiersin.orgresearchgate.net Secondary metabolites like this compound could function as signaling molecules, deterrents, or have other subtle effects that modulate the behavior and growth of neighboring microbes, thereby shaping the local microbial community structure. The lack of broad-spectrum antibiotic activity could suggest a more targeted function, perhaps against specific competitors or prey organisms encountered in their natural habitat. nih.gov

| Interaction Type | Potential Role of this compound |

| Predation | May act as a toxin or lytic agent against specific prey organisms. |

| Competition | Could inhibit the growth of competing bacteria or fungi. |

| Signaling | May function as a chemical signal to coordinate swarming or predatory behavior. |

Role as a Pigment in Producer Strains

Myxochromides are recognized as a family of pigments commonly found in myxobacteria. researchgate.net For example, Stigmatella aurantiaca produces myxochromides S1-3, and Myxococcus virescens produces myxochromide A, both of which are pigmented compounds. nih.gov The yellow color of swarm colonies of some myxobacteria is attributed to the production of such pigments. nih.gov

While the term "pigment" often implies a role in coloration, these molecules can have other crucial physiological functions. In other bacteria, pigments can offer protection against UV radiation or oxidative stress. Although the biological function of myxochromides as pigments is not yet fully elucidated, their widespread presence in myxobacteria suggests an important physiological role. researchgate.net The chromophore of myxochromides, a heptaenoic acid, is responsible for their color. researchgate.net The retention of these pigment-producing pathways across different myxobacterial species points towards a selective advantage conferred by these compounds. d-nb.info

| Producer Strain Example | Myxochromide Produced |

| Stigmatella aurantiaca | Myxochromide S1-3 |

| Myxococcus virescens | Myxochromide A |

Advanced Research Methodologies and Future Perspectives in Myxochromide S3 Research

Omics-Based Approaches for Unraveling Myxochromide S3 Biology (e.g., Genomics, Metabolomics)

The integration of "omics" technologies has revolutionized the study of myxobacterial secondary metabolites, including this compound. These approaches provide a holistic view, from the genetic blueprint to the final chemical product.

Genomics: The foundation of this compound research lies in genomics. The sequencing of myxobacterial genomes has revealed that their capacity to produce secondary metabolites is far greater than what is observed under standard laboratory conditions, with many biosynthetic gene clusters (BGCs) remaining "silent" or "orphan". researchgate.netnih.gov For myxochromides, genomic analysis identified the mch BGC, which encodes the large, multimodular nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) enzymes responsible for its assembly. capes.gov.brnih.gov This genomic insight is the first step in understanding and manipulating the production of these compounds. For example, analysis of the S. aurantiaca DW4/3-1 genome was essential in identifying the gene cluster linked to the production of myxochromides S1-3. capes.gov.brnih.gov

Metabolomics: Metabolomic profiling, primarily using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), is a cornerstone for detecting and quantifying myxochromides. uni-saarland.de Comparative metabolomics, which profiles the chemical differences between a wild-type strain and a genetically modified mutant, has been a classic and effective method to link a specific gene cluster to its product. uni-saarland.deacs.org This exact approach, known as targeted mutagenesis followed by metabolite profiling (TM-MP), was instrumental in the initial discovery of myxochromides S1-3. uni-saarland.de More advanced metabolomics techniques, such as MS2-based spectral networking, create visual maps of related molecules, which has facilitated the discovery of previously overlooked myxochromide derivatives. researchgate.net Integrated metagenomics and metabolomics analyses of complex microbial communities have also identified the presence of myxochromide-related biosynthetic pathways, suggesting a broader distribution than previously known. semanticscholar.org

| Omics Approach | Application in Myxochromide Research | Key Findings Related to this compound |

| Genomics | Identification of the myxochromide (mch) biosynthetic gene cluster (BGC). capes.gov.br | The mch BGC in Stigmatella aurantiaca encodes a hybrid PKS-NRPS system responsible for Myxochromide S synthesis. capes.gov.brnih.gov |

| Metabolomics (HPLC-MS) | Detection, quantification, and comparison of myxochromide profiles in different strains and culture conditions. nih.govuni-saarland.de | Confirmed the absence of this compound in mutants with inactivated mch genes; detected in trace amounts in some expression hosts. nih.govuni-saarland.de |

| Transcriptomics | Studying the expression levels of the mch BGC under various conditions to understand regulation. frontiersin.org | Provides insights into the transcriptional regulation of myxochromide production during different growth phases or in response to stimuli. frontiersin.org |

| Proteomics | Identifying the protein machinery (PKS/NRPS enzymes) expressed from the mch BGC. nih.gov | Confirms that the biosynthetic enzymes are being produced, even if the final product is not detectable, pointing to potential bottlenecks. nih.gov |

Unexplored Biosynthetic Potential of this compound and Related Compounds

The known myxochromides represent only a fraction of what myxobacteria are genetically capable of producing. researchgate.net The biosynthetic machinery for this compound is a fascinating example of nature's molecular engineering, but it also presents numerous opportunities for exploration and exploitation.

The biosynthesis of the myxochromide S series involves an unusual "module skipping" event in the NRPS assembly line, where one of the six modules is bypassed to produce the final pentapeptide core. capes.gov.brnih.gov Furthermore, the polyketide synthase (PKS) component, MchA, is a single-module enzyme that acts iteratively to create the variable-length fatty acid side chains seen in Myxochromide S1, S2, and S3. nih.gov This inherent flexibility is a key area of research.

Synthetic Biology and Combinatorial Biosynthesis: Researchers are no longer limited to the compounds found in nature. By applying synthetic biology techniques, it is possible to engineer the myxochromide BGC to create novel derivatives. uni-saarland.de This can be achieved through:

Domain Engineering: Inactivating, deleting, or duplicating specific catalytic domains within the PKS/NRPS megasynthase can alter the final structure. uni-saarland.de

Module Swapping: Exchanging entire NRPS modules from different myxochromide pathways (e.g., from type A and type S) has successfully generated new lipopeptide structures. uni-saarland.de

Heterologous Expression: Introducing the mch gene cluster into a different, more easily manipulated bacterial host like Myxococcus xanthus DK1622 or Pseudomonas putida allows for higher production levels and easier genetic modification. nih.govsemanticscholar.org This approach has led to the production of new myxochromide derivatives not seen in the original producer. nih.gov

Promoter Engineering: Replacing the native promoter of the mch BGC with a strong, constitutive promoter can significantly enhance the expression of the entire pathway, leading to higher yields and the discovery of minor, previously undetected analogues. researchgate.net

These strategies have already expanded the myxochromide family far beyond its native members, creating a platform for generating "unnatural" natural products with potentially new biological activities. researchgate.netuni-saarland.de

Methodological Advancements in this compound Isolation and Characterization

The isolation and structural elucidation of minor compounds like this compound from complex natural extracts is a significant challenge. However, methodological advancements are continuously improving this process.

Cultivation and Extraction:

OSMAC Approach: The "One Strain, Many Compounds" (OSMAC) strategy involves systematically altering cultivation parameters (media composition, temperature, aeration) to induce the production of different secondary metabolites from a single strain. nih.gov This can be crucial for increasing the yield of trace compounds like this compound.

Supercritical Fluid Extraction (SFE): SFE is a modern extraction technique that uses supercritical fluids (like CO2) as solvents. nih.gov It offers a greener and often more selective alternative to traditional organic solvent extraction, potentially improving the recovery of lipophilic compounds such as myxochromides. uni-saarland.de

Purification and Analysis:

Advanced Chromatography: While HPLC remains the workhorse for purification, newer column chemistries and solvent systems are constantly being developed for better resolution of complex mixtures. nih.govuni-saarland.de

Spectroscopic Methods: Full structure elucidation relies on a combination of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net For challenging cases with low material yield, high-sensitivity NMR cryoprobes and advanced 2D NMR experiments are indispensable. acs.org Chiroptical methods like Electronic Circular Dichroism (ECD) are also used, often in conjunction with computational calculations, to determine the absolute stereochemistry of the molecule. nih.gov

| Methodology | Advancement | Impact on this compound Research |

| Cultivation | OSMAC (One Strain, Many Compounds) Approach nih.gov | Optimizes production conditions to potentially increase the trace yields of this compound. |

| Extraction | Supercritical Fluid Extraction (SFE) nih.gov | Provides a more selective and efficient method for extracting lipophilic myxochromides from culture broth. uni-saarland.de |

| Purification | High-Performance Liquid Chromatography (HPLC) | Remains the standard for isolating pure compounds from complex extracts. nih.gov |

| Characterization | High-Resolution Mass Spectrometry (HR-MS) | Allows for precise mass determination and fragmentation analysis to identify known and novel myxochromides. researchgate.net |

| Structure Elucidation | 2D Nuclear Magnetic Resonance (NMR) | Essential for determining the complex chemical structure and connectivity of the molecule. acs.org |

| Stereochemistry | Electronic Circular Dichroism (ECD) & Computational Chemistry | Used to determine the absolute configuration of chiral centers, a critical aspect of the molecule's identity. nih.gov |

Computational and Bioinformatics Approaches in this compound Pathway Discovery and Prediction

Computational tools are essential for navigating the vast genomic data from myxobacteria and predicting their biosynthetic potential. acs.org These bioinformatics approaches accelerate the discovery process, moving from gene sequence to chemical structure prediction.

Genome Mining for BGCs: Software platforms like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and PRISM (PRediction Informatics for Secondary Metabolomes) are widely used to scan entire microbial genomes for the presence of BGCs. floraandfona.org.inmdpi.com These tools identify the characteristic genes encoding PKS and NRPS enzymes and can often predict the general class of the resulting natural product. floraandfona.org.inactinobase.org For this compound, antiSMASH analysis of the S. aurantiaca genome would highlight the mch cluster and annotate its PKS and NRPS domains. acs.org

Predicting Chemical Structure: Once a BGC is identified, bioinformatics tools can help predict the structure of the final metabolite.

Substrate Specificity Prediction: For NRPS modules, programs like NRPSpredictor2 analyze the sequence of the adenylation (A) domain to predict which amino acid it will activate and incorporate into the peptide chain. floraandfona.org.in

PKS Analysis: Tools such as SBSPKS analyze the domains within a PKS module to predict the type of extender unit (e.g., malonyl-CoA or methylmalonyl-CoA) that will be used, which is key to predicting the structure of the polyketide side chain of this compound. floraandfona.org.inactinobase.org

These in silico predictions, while not always perfect, provide researchers with a hypothetical structure that can guide the targeted isolation and characterization of the actual compound from the bacterial culture. mdpi.com This genome-guided approach is far more efficient than traditional, untargeted screening methods. acs.org

| Bioinformatic Tool | Function | Application to this compound Research |

| antiSMASH | Identifies and annotates secondary metabolite BGCs in a genome. floraandfona.org.inactinobase.org | Pinpoints the mch gene cluster in a genome sequence and provides initial annotation of its PKS and NRPS domains. acs.org |

| PRISM | Predicts chemical structures of natural products from BGCs. floraandfona.org.in | Can generate a predicted structure for Myxochromide S from the mch BGC sequence data. |

| CLUSEAN | Annotation and analysis pipeline specifically for PKS and NRPS gene clusters. actinobase.orgsecondarymetabolites.org | Provides detailed analysis of the modular architecture and domain organization of the myxochromide synthetase. |

| NRPSpredictor2 | Predicts the substrate specificity of NRPS adenylation (A) domains. floraandfona.org.in | Helps determine the amino acid sequence of the myxochromide peptide core from the gene sequence. |

| BiG-SCAPE | Groups related BGCs into gene cluster families across many genomes. actinobase.org | Can identify novel, uncharacterized myxochromide-like BGCs in other myxobacterial species. |

Q & A

Q. What is the chemical structure of Myxochromide S3, and how does it differ from other myxochromides?

this compound is a lipopeptide characterized by a polyunsaturated fatty acid side chain synthesized by a type I iterative PKS (mchA) and a peptide core assembled by NRPS subunits (mchB and mchC). Unlike other variants (A, B, C, D), the S-type peptide core contains an L-leucine residue at position two, determined by the stereoselectivity of the C3 domain in the MchCS subunit . Structural validation is typically performed via NMR spectroscopy and UPLC-MS with Marfey’s method for absolute configuration analysis .

Q. Which gene clusters govern this compound biosynthesis?

The S-type myxochromide biosynthetic gene cluster (BGC) spans ~30 kb and includes four co-transcribed genes: mchA (PKS), mchB (NRPS), mchC (NRPS), and mchD (putative membrane protein). Phylogenetic analysis identifies the A-type BGC as the ancestral cluster, with evolutionary diversification in mchC driving structural variation . Heterologous expression in Myxococcus xanthus confirmed functionality of synthetic S-type BGCs .

Q. What analytical methods are standard for identifying and quantifying this compound?

UPLC-MS is the primary method for detection and quantification, with retention times and MS/MS patterns compared to authenticated standards. Production yields are quantified using reference material (e.g., ~8 mg L⁻¹ for Myxochromide A3). Colony PCR and Southern blotting verify chromosomal integration of synthetic BGCs .

Advanced Research Questions

Q. How can researchers design heterologous expression systems for this compound production?

- Host Selection : M. xanthus DK1622ΔmchA-tet is a validated host, enabling homologous recombination via single cross-over .

- Promoter Engineering : Replace native promoters with constitutive promoters (e.g., PTn5) to enhance yields (e.g., 60-fold increase in Myxochromide A) .

- Cluster Assembly : Use synthetic DNA fragments with engineered restriction sites (e.g., BsaI, AarI) and splitter elements (SEs) for seamless "desplitting" and "rejoining" of gene fragments .

- Validation : Confirm chromosomal integration via colony PCR and assess production via UPLC-MS .

Q. What strategies address yield discrepancies in heterologous this compound production?

- Transcription Efficiency : Differences in promoter strength (e.g., native vs. PTn5) significantly impact titers. Optimize promoter selection for target pathways .

- Subunit Compatibility : Hybrid NRPS subunits (e.g., MchBS + MchCS) may disrupt domain interactions, reducing yields. Use Southern blotting to ensure genetic stability .

- Purification Challenges : Low-yield derivatives (e.g., Myxochromide SC) require scaled-up cultures and labor-intensive isolation. Prioritize high-titer constructs for structural studies .

Q. How can combinatorial biosynthesis generate novel this compound derivatives?

- Subunit Recombination : Exchange mchB and mchC genes between pathways (e.g., S-type + A-type) to create hybrids (e.g., Myxochromide AS). Monitor stereochemical outcomes via C3 domain activity .

- Domain Engineering : Inactivate condensation (CP) domains or duplicate modules (e.g., DuplM3) to mimic natural evolutionary events. Note that CP4 inactivation in A-type pathways successfully generated Myxochromide D, while other CP modifications abolished production .

Q. What factors influence stereochemical outcomes in engineered Myxochromide pathways?

The C3 domain in MchC subunits acts as a "gatekeeper," determining amino acid configuration. For example, MchCS enforces L-leucine incorporation in this compound, while other subunits favor D-configured residues. Hybrid assemblies (e.g., MchBS + MchCS) reveal that downstream C domains override upstream epimerization (E) domain activity .

Q. How to resolve contradictions between in silico predictions and experimental data in domain functionality?

- Case Study : In silico models predicted all C3 domains (including S-type) would select D-configured substrates, but experimental data showed L-leucine incorporation in this compound. Refinement of C domain specificity models is required .

- Methodological Adjustments : Combine structural validation (NMR) with activity assays (e.g., substrate priming tests) to reconcile computational and empirical results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.